4-(Hydroxymethyl)phenyl propanoate
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Overview
Description
4-(Hydroxymethyl)phenyl propanoate is an organic compound characterized by a phenyl ring substituted with a hydroxymethyl group and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)phenyl propanoate typically involves the esterification of 4-(hydroxymethyl)benzoic acid with propanoic acid or its derivatives. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)phenyl propanoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(Carboxymethyl)phenyl propanoate.
Reduction: 4-(Hydroxymethyl)phenyl propanol.
Substitution: 4-(Alkoxymethyl)phenyl propanoate.
Scientific Research Applications
4-(Hydroxymethyl)phenyl propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)phenyl propanoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of bioactive metabolites . The hydroxymethyl group can undergo enzymatic oxidation, while the ester group can be hydrolyzed to release the corresponding acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)benzoic acid: Similar structure but lacks the propanoate ester group.
4-(Methoxymethyl)phenyl propanoate: Similar structure but with a methoxy group instead of a hydroxymethyl group.
4-(Hydroxymethyl)phenyl acetate: Similar structure but with an acetate ester instead of a propanoate ester.
Uniqueness
The presence of both functional groups allows for diverse chemical transformations and interactions with biological systems .
Properties
CAS No. |
773873-35-1 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
[4-(hydroxymethyl)phenyl] propanoate |
InChI |
InChI=1S/C10H12O3/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h3-6,11H,2,7H2,1H3 |
InChI Key |
VXDNHROQIGVQIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)CO |
Origin of Product |
United States |
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